3-bromo-N-(3-methylphenyl)propanamide

Descripción

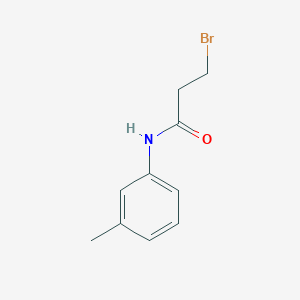

3-Bromo-N-(3-methylphenyl)propanamide is a brominated propanamide derivative characterized by a 3-methylphenyl (m-tolyl) substituent on the amide nitrogen and a bromine atom at the β-position of the propanamide chain. Its synthesis typically involves the reaction of 3-bromopropanoyl chloride with 3-methylaniline in a basic aqueous medium (e.g., 10% Na₂CO₃), followed by precipitation and purification . This compound serves as a versatile electrophilic intermediate in organic synthesis, particularly in the formation of heterocyclic systems like 1,3,4-oxadiazoles and thiazoles through nucleophilic substitution or cyclocondensation reactions .

Propiedades

Fórmula molecular |

C10H12BrNO |

|---|---|

Peso molecular |

242.11 g/mol |

Nombre IUPAC |

3-bromo-N-(3-methylphenyl)propanamide |

InChI |

InChI=1S/C10H12BrNO/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13) |

Clave InChI |

FSPRGKGYPOBKMN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)NC(=O)CCBr |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Physical Properties of Selected 3-Bromo-N-arylpropanamides

Key Observations :

- Positional Isomerism : The 3-methylphenyl and 4-methylphenyl isomers exhibit identical molecular weights but differ in solubility and reactivity due to steric and electronic effects .

- Electron-Withdrawing Groups : Bromo and chloro substituents (e.g., 4-bromo, 4-chloro) enhance electrophilicity at the amide carbonyl, facilitating nucleophilic attacks .

- Steric Effects : Ortho-substituted derivatives (e.g., 2,5-dimethylphenyl) show higher melting points due to reduced molecular symmetry and increased crystal lattice stability .

Comparison with Heterocyclic Derivatives

This compound is structurally distinct from propanamides bearing heterocyclic substituents. These derivatives often exhibit unique pharmacological profiles:

Table 2: Heterocyclic 3-Bromo-N-substituted Propanamides

Key Observations :

- Thiazole Derivatives : These compounds (e.g., 3a, 3b) are pivotal in synthesizing 1,3,4-oxadiazoles, which show antidiabetic and antimicrobial activities .

- Pharmacological Potential: Indenyl-methoxy derivatives (e.g., 11a) demonstrate high yields (93–99%) and affinity for opioid receptors, highlighting their therapeutic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.